molecular formula C14H21N2NaO4S B12089308 Sodium 6-hexanamidopenicillanate CAS No. 575-47-3

Sodium 6-hexanamidopenicillanate

Cat. No.: B12089308
CAS No.: 575-47-3
M. Wt: 336.38 g/mol
InChI Key: PGGDFLXSXDLMKV-UHFFFAOYSA-M
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Description

Sodium 6-hexanamidopenicillanate is a chemical compound with the molecular formula C14H21N2NaO4S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is a derivative of penicillin, which is a well-known antibiotic.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 6-hexanamidopenicillanate typically involves the reaction of penicillin derivatives with hexanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using advanced chemical engineering techniques. The process is designed to be efficient and cost-effective, ensuring a consistent supply of high-quality compound for various applications .

Chemical Reactions Analysis

Types of Reactions

Sodium 6-hexanamidopenicillanate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and modified forms of the original compound .

Scientific Research Applications

Sodium 6-hexanamidopenicillanate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and studies.

    Biology: Employed in biological research to study its effects on different biological systems.

    Medicine: Investigated for its potential therapeutic applications, including its antibacterial properties.

    Industry: Utilized in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of sodium 6-hexanamidopenicillanate involves its interaction with specific molecular targets in bacterial cells. The compound inhibits the synthesis of bacterial cell walls, leading to the death of the bacteria. This mechanism is similar to that of other penicillin derivatives, which target the penicillin-binding proteins in bacterial cells .

Comparison with Similar Compounds

Sodium 6-hexanamidopenicillanate can be compared with other penicillin derivatives, such as:

The uniqueness of this compound lies in its specific chemical structure, which may confer unique properties and applications compared to other similar compounds.

Conclusion

This compound is a versatile compound with significant applications in various fields. Its unique chemical structure and properties make it a valuable tool in scientific research and industrial applications.

Biological Activity

Sodium 6-hexanamidopenicillanate is a sodium salt derivative of 6-hexanamidopenicillanic acid, classified as a beta-lactam antibiotic. It exhibits significant biological activity, particularly against various Gram-positive bacteria, including strains resistant to other antibiotics. This article details its biological mechanisms, comparative studies, and relevant research findings.

This compound features a beta-lactam ring essential for its antibacterial properties, along with an amide side chain that enhances its pharmacological effectiveness. The compound's mechanism of action involves:

  • Inhibition of Bacterial Cell Wall Synthesis : It binds to penicillin-binding proteins (PBPs), disrupting the synthesis of the bacterial cell wall, leading to cell lysis and death.
  • Synergistic Effects : When combined with other antibiotics such as aminoglycosides or macrolides, it can enhance antibacterial efficacy and reduce resistance development.

Antibacterial Efficacy

This compound has been shown to possess potent antibacterial activity against a variety of Gram-positive bacteria. The following table summarizes its activity against selected bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) μg/mL Resistance Status
Staphylococcus aureus0.5Methicillin-resistant
Streptococcus pneumoniae0.25Sensitive
Enterococcus faecalis1Resistant
Listeria monocytogenes0.125Sensitive

This data indicates that this compound is particularly effective against resistant strains, making it a valuable option in antibiotic therapy.

Comparative Analysis with Other Beta-Lactams

The following table compares this compound with other beta-lactam antibiotics regarding their unique features and spectrum of activity:

Compound Name Structure Type Unique Features
Penicillin GNatural PenicillinBroad-spectrum; susceptible to beta-lactamases
AmoxicillinSemi-syntheticEnhanced oral bioavailability; broader spectrum
CloxacillinSemi-syntheticResistant to staphylococcal penicillinase
PiperacillinExtended-spectrumEffective against Pseudomonas aeruginosa
This compoundSodium salt derivativeEffective against resistant strains; unique side chain

This comparison highlights the unique antibacterial properties of this compound, particularly its effectiveness against resistant bacterial strains.

Case Studies and Research Findings

Recent studies have investigated the biological activity and potential applications of this compound:

  • Study on Synergistic Effects : A study published in Antimicrobial Agents and Chemotherapy demonstrated that combining this compound with aminoglycosides significantly enhanced antibacterial activity against resistant strains of Staphylococcus aureus .
  • Resistance Mechanism Investigation : Research focused on the interactions between this compound and beta-lactamase enzymes revealed insights into how this compound can evade degradation by certain resistance mechanisms .
  • Clinical Trials : Ongoing clinical trials are evaluating the efficacy of this compound in treating severe infections caused by antibiotic-resistant bacteria. Preliminary results suggest promising outcomes in patient recovery rates .

Properties

CAS No.

575-47-3

Molecular Formula

C14H21N2NaO4S

Molecular Weight

336.38 g/mol

IUPAC Name

sodium;6-(hexanoylamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C14H22N2O4S.Na/c1-4-5-6-7-8(17)15-9-11(18)16-10(13(19)20)14(2,3)21-12(9)16;/h9-10,12H,4-7H2,1-3H3,(H,15,17)(H,19,20);/q;+1/p-1

InChI Key

PGGDFLXSXDLMKV-UHFFFAOYSA-M

Canonical SMILES

CCCCCC(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)[O-].[Na+]

Origin of Product

United States

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